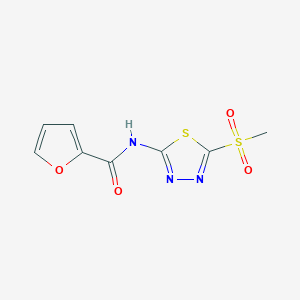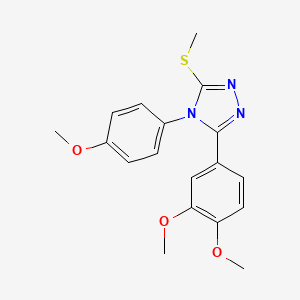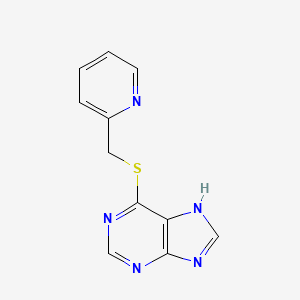![molecular formula C20H13NO6 B15109240 Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]- CAS No. 896035-40-8](/img/structure/B15109240.png)
Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]-: is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- typically involves the reaction of 4-hydroxycoumarin with acetamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and potassium carbonate in acetone, followed by refluxing for several hours . The reaction yields the desired coumarin derivative through a series of condensation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted coumarins, hydroxycoumarins, and quinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Studies have shown that coumarin derivatives can inhibit enzymes involved in disease pathways, making them promising candidates for the treatment of conditions such as cancer, inflammation, and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and fluorescent probes. Its stability and optical properties make it suitable for various applications in materials science and engineering .
Mecanismo De Acción
The mechanism of action of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Coumarin: The parent compound of the class, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with enhanced biological activity.
Warfarin: A well-known anticoagulant used in medicine.
Uniqueness: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
896035-40-8 |
|---|---|
Fórmula molecular |
C20H13NO6 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H13NO6/c21-18(22)10-25-12-5-6-13-14(9-19(23)26-17(13)8-12)15-7-11-3-1-2-4-16(11)27-20(15)24/h1-9H,10H2,(H2,21,22) |
Clave InChI |
RMXIAYXKCIHPOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B15109161.png)

methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B15109171.png)
![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B15109192.png)
![2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15109200.png)
![(4E)-1-benzyl-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15109206.png)
![N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15109213.png)
![9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15109219.png)

![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone](/img/structure/B15109232.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15109249.png)

